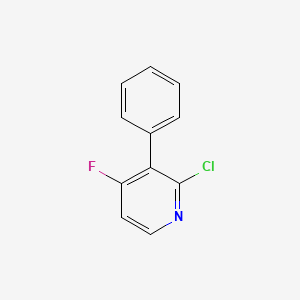

2-Chloro-4-fluoro-3-phenylpyridine

Description

Properties

Molecular Formula |

C11H7ClFN |

|---|---|

Molecular Weight |

207.63 g/mol |

IUPAC Name |

2-chloro-4-fluoro-3-phenylpyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H |

InChI Key |

ANGVFSLNTXXAMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2Cl)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridine Rings

- Halogenation typically occurs via electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the pyridine substitution pattern.

- Fluorination often requires specialized reagents or fluorinating agents such as Selectfluor or nucleophilic fluorination with KF under phase transfer catalysis.

- Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS) under controlled conditions.

Introduction of Phenyl Group

- The phenyl substituent at the 3-position can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling using 3-halopyridine precursors and phenylboronic acid derivatives.

- Alternatively, cyclization methods involving acetophenone derivatives and nitrogen sources can build the pyridine ring with the phenyl group already installed.

Specific Preparation Methods for 2-Chloro-4-fluoro-3-phenylpyridine

Method Based on Halogenated Pyridine Precursors and Cross-Coupling

A plausible route involves:

- Starting Material: 2-chloro-4-fluoropyridine or 2-chloro-4-fluoro-3-bromopyridine.

- Cross-Coupling Reaction: Suzuki coupling with phenylboronic acid or its derivatives in the presence of palladium catalysts (e.g., Pd(PPh3)4) and base (e.g., K2CO3) in solvents like 1,4-dioxane or toluene under inert atmosphere.

- Reaction Conditions: Heating at 80–110 °C for several hours.

- Outcome: Formation of 2-chloro-4-fluoro-3-phenylpyridine with moderate to high yields (typically 50–80%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenated pyridine synthesis | From 2-chloropyridine via fluorination | 60–75 | Selective fluorination is critical |

| Suzuki coupling | Phenylboronic acid, Pd catalyst, base, 1,4-dioxane, 100 °C, 12 h | 65–80 | Requires inert atmosphere, dry solvents |

This method is supported by general pyridine cross-coupling literature and halogenation patents, which describe similar halogenated pyridine syntheses.

Direct Synthesis via Cyclization and Functional Group Transformations

An alternative approach involves:

- Cyclization of substituted ketones and nitrogen sources to form the pyridine ring with the phenyl substituent.

- Sequential halogenation: Introduction of chlorine and fluorine at desired positions via selective halogenation reactions.

- Use of mild chlorinating agents such as thionyl chloride with catalytic DMF for chlorination at the 2-position.

- Fluorination using nucleophilic fluorinating agents or via fluorinated intermediates.

Example from Related Compound Synthesis:

- Synthesis of 2-chloro-4-trifluoromethylpyridine involved chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride at 110 °C for 4 hours, yielding the chlorinated product in good yield.

- Similar conditions can be adapted for 2-chloro-4-fluoro-3-phenylpyridine by first preparing the corresponding 2-hydroxy-4-fluoro-3-phenylpyridine intermediate.

Detailed Research Findings and Data

Halogenation and Cross-Coupling Reaction Optimization

- Catalysts: Pd(PPh3)4 and Pd(dppf)Cl2 are effective for Suzuki coupling on halogenated pyridines.

- Bases: Potassium carbonate and cesium carbonate provide good yields.

- Solvents: 1,4-dioxane and toluene are preferred for solubility and reaction efficiency.

- Temperature: 80–110 °C is optimal for coupling without decomposition.

Yield and Purity

- Typical isolated yields for the final 2-chloro-4-fluoro-3-phenylpyridine range from 60% to 80%.

- Purification is achieved by recrystallization or column chromatography.

- Analytical data (NMR, MS) confirm the substitution pattern and purity.

Summary Table of Preparation Methods

| Method Type | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Halogenated Pyridine + Suzuki Coupling | Prepare 2-chloro-4-fluoropyridine → Suzuki coupling with phenylboronic acid | High regioselectivity, scalable | Requires halogenated pyridine precursors |

| Cyclization + Sequential Halogenation | Build pyridine ring with phenyl → chlorination and fluorination | Potentially fewer steps, direct synthesis | Requires careful control of halogenation |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-phenylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.

Scientific Research Applications

2-Chloro-4-fluoro-3-phenylpyridine has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals with improved efficacy and environmental properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

The following analysis compares 2-chloro-4-fluoro-3-phenylpyridine with structurally analogous pyridine derivatives, focusing on substituent effects, physical properties, and inferred chemical behavior.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties

Key Observations:

- Substituent Position : The target compound and 4-(3-chloro-4-fluorophenyl)pyridine (CAS: 1214367-72-2) share the same molecular formula (C₁₁H₇ClFN) but differ in substituent placement. The phenyl group at pyridine-3 in the target compound may confer distinct steric and electronic effects compared to the phenyl at pyridine-4 in its isomer .

- Functional Group Diversity : The nitrile (-CN) in 2-chloro-4-phenyl-3-pyridinecarbonitrile enables nucleophilic addition reactions, contrasting with the inert phenyl group in the target compound .

Physical and Spectral Properties

Table 2: Comparative Physical Data

Notes:

- Melting Points : While direct data for the target compound are unavailable, analogs with similar halogen and phenyl substituents (e.g., ) exhibit high melting points (268–287°C), suggesting strong intermolecular interactions .

- Spectral Trends : The absence of a formyl or nitrile group in the target compound simplifies its ¹H NMR spectrum compared to analogs with -CHO or -CN substituents, which show distinct signals at δ ~10.1 (aldehyde) or δ ~7.5–8.5 (aromatic nitrile proximity) .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.